tungstoarsenate

Electrocatalysis Polyoxometalate electrochemistry Lacunary Dawson POM stability

Tungstoarsenate (CAS 12267-69-5) designates a family of arsenic-centered heteropolytungstates belonging to the polyoxometalate (POM) class. The most representative structural archetypes are the Keggin-type [AsW₁₂O₄₀]³⁻ and Dawson-type [As₂W₁₈O₆₂]⁶⁻ / [H₄AsW₁₈O₆₂]⁷⁻ anions, alongside trilacunary [AsW₉O₃₃]⁹⁻ and [AsW₉O₃₄]⁹⁻ building blocks that serve as precursors for sandwich-type and metal-functionalized derivatives.

Molecular Formula C7H13AuO2
Molecular Weight 0
CAS No. 12267-69-5
Cat. No. B1172381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametungstoarsenate
CAS12267-69-5
Synonymstungstoarsenate
Molecular FormulaC7H13AuO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungstoarsenate (CAS 12267-69-5) — Structural Class, Key Physicochemical Signatures, and Procurement-Relevant Identity for Polyoxometalate Selection


Tungstoarsenate (CAS 12267-69-5) designates a family of arsenic-centered heteropolytungstates belonging to the polyoxometalate (POM) class. The most representative structural archetypes are the Keggin-type [AsW₁₂O₄₀]³⁻ and Dawson-type [As₂W₁₈O₆₂]⁶⁻ / [H₄AsW₁₈O₆₂]⁷⁻ anions, alongside trilacunary [AsW₉O₃₃]⁹⁻ and [AsW₉O₃₄]⁹⁻ building blocks that serve as precursors for sandwich-type and metal-functionalized derivatives [1]. Unlike their phosphorus-centered analogs (phosphotungstates), tungstoarsenates exhibit a stereochemically active lone pair on As(III) when arsenic is present in the +3 oxidation state, which imparts distinct structural, electronic, and coordination-chemical properties that propagate into measurable differences in redox behavior, catalytic performance, thermal stability, and aqueous solution chemistry [2][3].

Why Tungstoarsenate Cannot Be Casually Replaced by Phosphotungstate, Silicotungstate, or Antimonate Analogs in Research and Industrial Workflows


Generic substitution of tungstoarsenate by phosphotungstate or silicotungstate analogs is unreliable because the central heteroatom fundamentally governs the POM's redox potential, hydrolytic stability profile, and metal-binding geometry. The Dawson-type monolacunary tungstoarsenate [H₄AsW₁₇O₆₁]¹¹⁻ is sufficiently stable for multiple voltammetric scans, whereas its phosphorus analog is unstable under identical conditions [1]. In catalytic H₂O₂-based oxidations, the arsenic-centered Ti-sandwich POM delivers 81% epoxide selectivity at 80% substrate conversion, while the phosphotungstate Keggin analog H₃PW₁₂O₄₀ undergoes solvolytic destruction and yields zero catalytic turnover [2]. For thermal processing applications (e.g., radionuclide immobilization precursors), the sandwich-type tungstoarsenate(III) retains ~95% rhenium content upon heating to 900 °C, whereas the Keggin-derived phosphotungstate K₄PW₁₁ReO₄₀ loses its rhenium by ~500 °C [3]. These are not marginal differences—they represent binary pass/fail thresholds for specific application workflows. The arsenic lone pair (when As(III)) and the distinct As–O bond energetics produce measurably different coordination geometries: the Cu₄O₁₆ cluster in [Cu₄(H₂O)₂(As₂W₁₅O₅₆)₂]¹⁶⁻ exhibits smaller Jahn–Teller distortion than the corresponding phosphorus species [4]. Consequently, procurement specifications that treat tungstoarsenate as interchangeable with other Keggin or Dawson POMs risk experimental irreproducibility, catalytic inactivity, or premature material decomposition.

Quantitative Differentiation Evidence: Tungstoarsenate vs. Closest Polyoxometalate Analogs — Head-to-Head and Cross-Study Data for Scientific Procurement Decisions


Monolacunary Dawson Species Aqueous Stability: Tungstoarsenate vs. Tungstophosphate for Electrochemical Studies

The monolacunary Dawson-type tungstoarsenate [H₄AsW₁₇O₆₁]¹¹⁻ is sufficiently stable in aqueous solution to permit multiple cyclic voltammetric runs, enabling systematic electrochemical characterization as a function of pH. In contrast, the phosphorus analog [H₄PW₁₇O₆₁]¹¹⁻ is too unstable under identical conditions to yield reproducible voltammetric data [1]. This stability difference is not marginal—it determines whether the lacunary precursor can serve as a viable platform for transition-metal substitution and subsequent electrocatalytic screening.

Electrocatalysis Polyoxometalate electrochemistry Lacunary Dawson POM stability

Catalytic Selectivity in H₂O₂-Based Cyclohexene Oxidation: Ti-Tungstoarsenate vs. Phosphotungstate Keggin Catalyst

In the liquid-phase oxidation of cyclohexene with aqueous H₂O₂, the titanium-containing tungstoarsenate [Ti₂(OH)₂As₂W₁₉O₆₇(H₂O)]⁸⁻ achieves 81% epoxide selectivity at 80% substrate conversion with a Ti-based turnover frequency (TOF_Ti) of 1.4 h⁻¹ [1]. Under identical reaction conditions (MeCN, 50 °C, 5 h, [cyclohexene] = 0.2 M, [H₂O₂] = 0.2 M, [POM] = 2 × 10⁻³ M), the archetypal phosphotungstate Keggin catalyst H₃PW₁₂O₄₀ yields zero substrate conversion and zero catalytic turnover because the PW₁₂ framework undergoes solvolytic destruction by H₂O₂, generating low-nuclearity peroxotungstate fragments rather than maintaining a defined catalytic species [1]. The tungstoarsenate sandwich structure remains intact and activates H₂O₂ via a heterolytic mechanism, producing epoxide as the dominant product.

Selective oxidation catalysis Hydrogen peroxide activation Polyoxometalate catalysts

Thermal Stability for Radionuclide Immobilization: Tungstoarsenate(III) vs. Phosphotungstate Keggin Precursors — Rhenium Retention at High Temperature

The sandwich-type tungstoarsenate(III) salt of [(ReⱽO)₃(AsW₉O₃₃)₂]⁹⁻ retains approximately 95% of its rhenium content upon thermal treatment up to 900 °C, enabling the formation of tungsten–rhenium bronze phases without volatile rhenium loss [1]. By contrast, the Keggin-derived phosphotungstate K₄PW₁₁ReO₄₀ loses its rhenium at approximately 500 °C, precluding its use as a high-temperature precursor for rhenium incorporation into oxide matrices [1]. X-ray powder diffraction confirms that after heating the tungstoarsenate salt to 600–725 °C (following quantitative As₂O₃ loss at 420–430 °C), the rhenium is fully incorporated into the tungsten bronze phases; no evidence of ReO₃, ReO₂, ReO₃/WO₃ solid solutions, or Re₂O₇ is detected in the product [1].

Thermal stability Radionuclide waste storage Polyoxometalate precursors

pH-Dependent Redox Wave Merging in Dawson-Type Monoarsenate vs. Diarsenate: Electrochemical Signature Differentiation

The dissymmetrical Dawson-type tungstomonoarsenate [H₄AsW₁₈O₆₂]⁷⁻ exhibits merging of the first two one-electron reduction waves at a less acidic pH than the symmetrical diarsenate [As₂W₁₈O₆₂]⁶⁻ [1]. In pH 0.3 medium, [As₂W₁₈O₆₂]⁶⁻ displays four well-resolved reduction steps with the first two being reversible one-electron processes; as the pH increases, the monoarsenate's first two waves coalesce at a pH where the diarsenate's waves remain distinct [1]. This pH-dependent electrochemical signature is a direct consequence of the protonation state difference (four protons in the monoarsenate cavity vs. none in the diarsenate) and provides a tunable parameter for electrocatalytic applications. Both species are efficient for electrocatalytic nitrite reduction, but only the Cu-substituted monoarsenate sandwich derivatives are active for nitrate reduction—representing the first example of POM-catalyzed nitrate electroreduction [1].

Cyclic voltammetry Dawson heteropolyanions pH-dependent electrochemistry

Structural Distortion in Cu-Substituted Sandwich Complexes: Reduced Jahn–Teller Effect in Tungstoarsenate vs. Tungstophosphate

Single-crystal X-ray diffraction analysis of the Cu₄-containing sandwich-type complexes [Cu₄(H₂O)₂(As₂W₁₅O₅₆)₂]¹⁶⁻ and [Cu₄(H₂O)₂(P₂W₁₅O₅₆)₂]¹⁶⁻ reveals that the distortion of the Cu₄O₁₆ cluster is smaller in the arsenic-centered species than in the phosphorus-centered species [1]. The equatorial Cu–O bond lengths in the tungstoarsenate range from 1.83 to 2.05 Å, while axial Cu–O bonds range from 2.30 to 2.39 Å; the overall cluster geometry is closer to ideal octahedral coordination than the phosphorus analog [1]. This structural difference arises from the distinct electronic influence of the central AsⱽO₄ vs. PⱽO₄ tetrahedron on the trivacant Dawson–Wells lacunary fragments that sandwich the Cu₄ cluster.

Crystal structure Jahn–Teller distortion Sandwich-type POMs

Ion-Exchange Thermal and Chemical Stability: Tin(IV) Tungstoarsenate vs. Molybdoarsenate for Separation Applications

Tin(IV) tungstoarsenate (Sn:W:As ratio 12:5:2, synthesized at pH ≈ 1) exhibits high thermal stability with retention of high distribution coefficient (Kd) values after heating at 500 °C, and is chemically more stable than the corresponding molybdoarsenate ion exchanger [1]. This material enables quantitative separations of Cu²⁺ from Ni²⁺ and Mg²⁺, and of Ba²⁺ from Mg²⁺ [1]. Separately, titanium(IV) tungstoarsenate prepared under optimized conditions delivers an exchange capacity of 0.86 mequiv g⁻¹ and is stable in acidic and salt solutions, permitting selective Rb⁺ separation from Ag⁺, Pb²⁺, Ba²⁺, Sr²⁺, Mg²⁺, Cd²⁺, Fe³⁺, and Cr³⁺ on a column [2].

Ion exchange Thermal stability Metal separation

High-Evidence Application Scenarios Where Tungstoarsenate (CAS 12267-69-5) Provides Quantifiable Advantages Over Substitute Polyoxometalates


Electrocatalytic Nitrate and Nitrite Sensor Development Using Dawson-Type Tungstomonoarsenate Platforms

The Dawson-type tungstomonoarsenate [H₄AsW₁₈O₆₂]⁷⁻ and its Cu-substituted sandwich derivatives are uniquely capable of electrocatalytic nitrate reduction among POM sandwich complexes, while also efficiently reducing nitrite [1]. The pH-tunable merging of the first two reduction waves provides an electrochemical signature that can be exploited for sensor design. Procurement of the monoarsenate Dawson precursor (rather than the diarsenate or the phosphorus analog) is essential for accessing this nitrate reduction functionality. The lacunary derivative [H₄AsW₁₇O₆₁]¹¹⁻ is sufficiently stable for reproducible electrochemical characterization, unlike its phosphorus counterpart [2], making it the only viable Dawson monolacunary platform for systematic first-row transition-metal substitution and electrocatalytic screening.

Selective Liquid-Phase Oxidation Catalysis with H₂O₂ Using Ti-Functionalized Tungstoarsenate Sandwich Catalysts

The titanium-containing tungstoarsenate [Ti₂(OH)₂As₂W₁₉O₆₇(H₂O)]⁸⁻ delivers 81% epoxide selectivity at 80% cyclohexene conversion with H₂O₂ as oxidant (MeCN, 50 °C) [3]. The phosphotungstate Keggin catalyst H₃PW₁₂O₄₀ is incompatible with this oxidant system and yields zero catalytic activity due to structural degradation [3]. For research groups and industrial R&D developing selective oxidation processes with H₂O₂, the tungstoarsenate sandwich framework is a structural prerequisite for stable, selective catalysis; procurement specifications should explicitly exclude Keggin phosphotungstates for this application class.

High-Temperature Precursors for Tungsten–Rhenium Bronze Materials and Radionuclide Surrogate Immobilization

Salts of the sandwich-type tungstoarsenate(III) [(ReⱽO)₃(AsW₉O₃₃)₂]⁹⁻ retain ~95% rhenium content upon thermal treatment to 900 °C, with rhenium quantitatively incorporated into the resulting tungsten bronze phases [4]. The Keggin-derived phosphotungstate analog K₄PW₁₁ReO₄₀ loses rhenium at ~500 °C, rendering it unsuitable as a high-temperature precursor [4]. This 400 °C thermal stability advantage makes tungstoarsenates the preferred precursor class for solid-state materials synthesis involving volatile metal oxides and for ⁹⁹Tc waste-form modeling studies where quantitative radionuclide surrogate retention is mandatory.

Ion-Exchange Separations Requiring Thermal Regeneration or Operation in Aggressive Chemical Environments

Tin(IV) tungstoarsenate ion exchangers retain high Kd values after heating to 500 °C and are chemically more stable than molybdoarsenate analogs [5]. Titanium(IV) tungstoarsenate provides an exchange capacity of 0.86 mequiv g⁻¹ with stability in acidic and salt solutions, enabling selective column separation of Rb⁺ from multiple interfering cations [6]. For analytical laboratories and industrial separation processes requiring thermal regenerability or exposure to harsh chemical conditions, tungstoarsenate-based exchangers offer a procurement-relevant durability advantage over molybdoarsenate and simpler tungstate exchanger materials.

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